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N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor scaffold Structure-activity relationship Haspin kinase

This disubstituted imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549051-52-5) features a literature-validated privileged kinase scaffold with an unexplored 2-cyclopropyl/2-chlorophenyl substitution pattern. Published SAR shows the C-6 anilide vector drives >300‑fold shifts in kinase IC₅₀. Procure this compound to identify its unique kinase fingerprint via commercial profiling panels (e.g., DiscoverX scanMAX) or to serve as a structurally matched negative control in target ID campaigns. Independent purity verification by LC‑MS is recommended before panel submission. For non‑human research use only.

Molecular Formula C16H13ClN4O
Molecular Weight 312.75 g/mol
CAS No. 2549051-52-5
Cat. No. B6454545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2549051-52-5
Molecular FormulaC16H13ClN4O
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4Cl
InChIInChI=1S/C16H13ClN4O/c17-11-3-1-2-4-12(11)19-16(22)13-7-8-15-18-14(10-5-6-10)9-21(15)20-13/h1-4,7-10H,5-6H2,(H,19,22)
InChIKeyGMIGHKHJFHCTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549051-52-5): Chemical Identity, Scaffold Class, and Research-Grade Procurement Profile


N-(2-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549051-52-5; molecular formula C₁₆H₁₃ClN₄O; molecular weight 312.75 g/mol) is a fully synthetic, disubstituted imidazo[1,2-b]pyridazine-6-carboxamide . The compound features a 2-cyclopropyl substituent at the imidazole C-2 position and an N-(2-chlorophenyl) carboxamide at the pyridazine C-6 position. The imidazo[1,2-b]pyridazine-6-carboxamide scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with literature-validated activity against multiple kinase targets including Haspin (IC₅₀ range 6–100 nM), FLT3-ITD (IC₅₀ 4 nM for lead compound 34f), TAK1 (IC₅₀ 55 nM), MKNK1 (IC₅₀ 2.6–140 nM), GSK-3β, and Mps1/TTK (cellular IC₅₀ 0.70 nM) [1][2][3][4]. The compound is currently offered as a screening compound by multiple chemical vendors for non-human research use only .

Why Simple Scaffold-Matching Cannot Substitute for N-(2-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide in Kinase-Targeted Research


Within the imidazo[1,2-b]pyridazine-6-carboxamide class, small structural modifications at the C-2 and C-6 carboxamide positions produce large, non-linear shifts in kinase selectivity, potency, and cellular efficacy that cannot be predicted by scaffold identity alone. Published structure-activity relationship (SAR) studies demonstrate that varying the N-aryl carboxamide substituent on otherwise identical imidazo[1,2-b]pyridazine cores shifts Haspin IC₅₀ values across a >300-fold range (from 6 nM to >2,000 nM), while the related MKNK1-targeting series shows IC₅₀ variation from 2.6 nM to 140 nM depending solely on the carboxamide N-substituent [1][2]. In the FLT3-ITD series, the imidazo[1,2-b]pyridazine core was selected through deliberate scaffold hopping and required specific substitution patterns to achieve both biochemical potency (IC₅₀ 4 nM) and in vivo tumor growth inhibition at 5–10 mg/kg [3]. The presence of the 2-cyclopropyl group and the ortho-chloro substituent on the anilide ring in the target compound represents a distinct chemical space within this scaffold class. Without compound-specific quantitative profiling, no generic or structurally related analog—including those differing by a single methylene spacer (e.g., N-[(2-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide, CAS 2549025-31-0) or by replacement of the 2-chlorophenyl with 4-methylphenyl, 2-methoxyphenyl, or pyridin-4-yl—can be assumed equivalent for any given assay endpoint [1].

Quantitative Evidence Audit for N-(2-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549051-52-5): Comparator-Based Differentiation Analysis


Structural Differentiation: Ortho-Chloro Anilide vs. para-Methyl, ortho-Methoxy, and Heteroaryl Carboxamide Analogs

The target compound bears a 2-chlorophenyl carboxamide at the pyridazine C-6 position—a substitution pattern absent from all published imidazo[1,2-b]pyridazine-6-carboxamide SAR series. The ortho-chloro substituent introduces a unique combination of steric bulk, electronegativity, and hydrogen-bond acceptor potential adjacent to the amide NH, which can alter both the dihedral angle of the anilide ring and the hydrogen-bonding capacity of the carboxamide NH [1]. In the Haspin inhibitor series, the corresponding C-6 position difference between a propylamino substituent (CHR-6494; Haspin IC₅₀ ~2 nM but poor kinome-wide selectivity) and more elaborate substituents produced inhibitors with IC₅₀ values spanning 6–100 nM and markedly improved selectivity profiles against CDK1/CyclinB [1]. The 2-cyclopropyl substituent at the imidazole C-2 position further distinguishes this compound from most literature examples, which bear aryl/heteroaryl groups at C-3 rather than cyclopropyl at C-2 [1][2]. No published data exist comparing the ortho-chlorophenyl anilide directly against the 4-methylphenyl (CAS not located), 2-methoxyphenyl (CAS not located), pyridin-4-yl (CAS 2548978-60-3), or 2-chlorobenzyl (CAS 2549025-31-0) congeners in any standardized assay .

Kinase inhibitor scaffold Structure-activity relationship Haspin kinase Medicinal chemistry Imidazopyridazine

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Class Benchmarks

The imidazo[1,2-b]pyridazine scaffold has demonstrated favorable brain penetration in the GSK-3β inhibitor series (compound 47 achieved significant target engagement in a triple-transgenic mouse Alzheimer's model following oral administration), attributed in part to the balanced lipophilicity and low molecular weight of the core [1]. The target compound (MW 312.75 g/mol; molecular formula C₁₆H₁₃ClN₄O) possesses a molecular weight within the optimal range for CNS drug-likeness (<400 Da) and introduces the 2-cyclopropyl group—a structural motif recognized to enhance metabolic stability by reducing CYP-mediated oxidation at adjacent positions relative to larger alkyl or aryl substituents [2]. However, no experimentally measured logP, logD, aqueous solubility, pKa, plasma protein binding, permeability (PAMPA or Caco-2), or metabolic stability data are publicly available for this compound. The ortho-chloro substituent on the anilide ring is expected to increase lipophilicity (calculated contribution of ~+0.7–0.9 log units vs. unsubstituted phenyl) and may reduce aqueous solubility relative to the pyridin-4-yl analog (CAS 2548978-60-3, which contains a basic nitrogen capable of salt formation), but these predictions have not been experimentally verified .

Drug-likeness Lipophilicity Physicochemical properties Lead optimization Permeability

Kinase Selectivity Profile: Class-Level Evidence for Scaffold-Dependent Selectivity That Cannot Be Generalized

Published selectivity profiling demonstrates that imidazo[1,2-b]pyridazine-6-carboxamide derivatives can achieve remarkable kinome-wide selectivity, but this selectivity is exquisitely dependent on the precise substitution pattern. The Mps1/TTK inhibitor 27f (an imidazo[1,2-b]pyridazine-6-carboxamide with a cyclohexylamino group at C-6 and a complex C-3 substituent) was selective over 192 kinases tested, with cellular Mps1 IC₅₀ = 0.70 nM and antiproliferative A549 IC₅₀ = 6.0 nM [1]. In contrast, the first-generation Haspin inhibitor CHR-6494 (also an imidazo[1,2-b]pyridazine) displayed poor kinome-wide selectivity despite potent Haspin inhibition (IC₅₀ ~2 nM), prompting extensive optimization that ultimately yielded selective leads through modification of both C-3 and C-6 substituents [2]. In the MKNK1-targeting series from US10214545, imidazo[1,2-b]pyridazine-6-carboxamides with different N-substituents exhibited IC₅₀ values ranging from 2.6 to 140 nM in the same TR-FRET assay format, demonstrating that carboxamide substituent identity alone can produce >50-fold differences in target engagement [3]. The target compound's 2-cyclopropyl/2-chlorophenyl substitution pattern has not been profiled against any kinase panel; its selectivity fingerprint remains entirely unknown and cannot be inferred from published data on structurally distinct imidazo[1,2-b]pyridazine-6-carboxamides.

Kinase selectivity Off-target profiling Kinome panel Selectivity score Polypharmacology

Procurement-Grade Purity and Identity Documentation: Batch-to-Batch Reproducibility Considerations

The target compound is listed with identifiers including InChI Key (GMIGHKHJFHCTIQ-UHFFFAOYSA-N) and canonical SMILES (C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4Cl), enabling unambiguous structural verification across vendor lots . However, no vendor provides publicly accessible batch-specific certificates of analysis (CoA) with quantitative purity determination (HPLC, NMR, or LC-MS), residual solvent analysis, or elemental composition data for this compound. In contrast, well-characterized imidazo[1,2-b]pyridazine tool compounds such as CHR-6494 (Sigma-Aldrich, ≥98% HPLC) and BAY-1125976 (Sigma-Aldrich, ≥98% HPLC) are supplied with documented purity specifications and batch-level quality control . For screening applications, the absence of vendor-verified purity documentation introduces a risk that batch-to-batch variability in purity or residual synthetic intermediates could confound biological assay results, particularly in concentration-response experiments where apparent IC₅₀/EC₅₀ values are sensitive to the true concentration of active species. Researchers procuring this compound for quantitative pharmacology should budget for independent analytical characterization (LC-MS purity verification, NMR identity confirmation) prior to use in dose-response studies.

Compound quality control Analytical characterization Purity Reproducibility Screening library

Recommended Research Application Scenarios for N-(2-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549051-52-5) Based on Available Evidence


Kinase Selectivity Panel Screening for Novel Target Deconvolution

The imidazo[1,2-b]pyridazine-6-carboxamide scaffold has demonstrated actionable binding to at least 10 distinct kinase targets across the kinome, including Haspin, FLT3, TAK1, MKNK1, GSK-3β, Mps1/TTK, AKT1/2, DYRK1A, ROCK2, and PIM kinases, with individual optimized compounds achieving nanomolar to sub-nanomolar potency and kinome-wide selectivity (e.g., Mps1 inhibitor 27f selective over 192 kinases) [1]. This compound's unexplored 2-cyclopropyl/2-chlorophenyl substitution pattern can be submitted to commercial kinase profiling panels (e.g., DiscoverX scanMAX, Eurofins KinaseProfiler) at 1–10 µM to identify its unique kinase inhibition fingerprint. Procurement is justified for laboratories conducting kinase-focused phenotypic screening follow-up or seeking novel chemical starting points for kinase targets lacking selective inhibitors. Users should budget for independent purity verification (LC-MS) prior to panel submission, as no vendor CoA is publicly available .

Structure-Activity Relationship Expansion of Imidazo[1,2-b]pyridazine-6-carboxamide Series

Published SAR campaigns on the imidazo[1,2-b]pyridazine-6-carboxamide scaffold have systematically explored C-3 aryl/heteroaryl variation and C-6 amine/ether substitution, yet the 2-cyclopropyl/C-6 anilide substitution vector represented by this compound remains absent from all disclosed medicinal chemistry programs [1]. Procurement enables side-by-side comparator profiling against published leads: (i) CHR-6494 (Haspin IC₅₀ ~2 nM, poor selectivity); (ii) compound 34f (FLT3-ITD IC₅₀ 4 nM, MV4-11 GI₅₀ 7 nM); (iii) compound 26 (TAK1 IC₅₀ 55 nM, MPC-11 GI₅₀ 30 nM); and (iv) BAY-1125976 (AKT1/2 IC₅₀ 5.2/18 nM) [1][2][3]. Head-to-head biochemical and cellular comparison in a standardized assay format would establish whether the ortho-chloro anilide imparts any selectivity or potency advantage within defined kinase subfamilies.

Computational Docking and Pharmacophore Model Validation

High-resolution co-crystal structures of imidazo[1,2-b]pyridazine derivatives bound to Haspin kinase (PDB entries associated with Elie et al. 2020) and Mps1/TTK (PDB 3WZJ) confirm that the scaffold binds in the ATP pocket with the imidazo[1,2-b]pyridazine core engaging the kinase hinge region via conserved hydrogen bonds, while the C-6 substituent extends toward the solvent-exposed region or selectivity pocket depending on the kinase [1]. The target compound's distinct 2-cyclopropyl/C-6 ortho-chloro anilide configuration can be used to test and refine computational docking models that predict binding poses for novel substitution patterns. Successful docking predictions validated by subsequent biochemical IC₅₀ determination would strengthen pharmacophore models guiding future imidazo[1,2-b]pyridazine optimization. The compound's defined stereoelectronic properties (single H-bond donor at the amide NH, chlorine as weak H-bond acceptor, cyclopropyl as compact hydrophobic group) make it a useful probe for assessing scoring function accuracy.

Negative Control or Inactive Comparator Generation for Phenotypic Assay Validation

Not all imidazo[1,2-b]pyridazine-6-carboxamide derivatives are kinase inhibitors; activity depends critically on substituent identity and positioning [1]. In the Haspin inhibitor series, compound 29 (bearing a naphthyl group unable to engage the hinge region) was explicitly designed and validated as a negative control for cellular assays [1]. If kinase profiling reveals that the target compound lacks activity against kinases relevant to a given phenotypic assay, it may serve as a structurally matched inactive analog for counter-screening. This application is particularly relevant for laboratories using kinase-focused compound libraries in target identification campaigns, where genuine structure-activity relationships must be distinguished from assay interference or non-specific effects. Procurement for this purpose requires prior kinase profiling data to confirm the absence of activity against the pathway of interest.

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